Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane
Description
This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of steroids, with a tert-butyl-dimethylsilyl (TBS) ether group at the 3-hydroxy position. The stereochemistry is defined by the (8S,9S,10R,13R,14S,17R) configuration, and the side chain at C17 contains a branched (2R)-6-methylheptan-2-yl group. The TBS group enhances steric protection of the hydroxyl group, improving stability against oxidation and hydrolysis compared to unprotected alcohols .
For example, compound 13 in was synthesized via TBS protection of a lithocholic acid derivative, yielding 100% under optimized conditions .
Properties
IUPAC Name |
tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h14,23-24,26-30H,11-13,15-22H2,1-10H3/t24-,26?,27+,28-,29+,30+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIGRSVIJKSIQL-WTMXSKCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane (commonly referred to as the compound) is a complex organic molecule with significant biological activity. This article explores its pharmacological properties through various studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a unique cyclopenta[a]phenanthrene framework. The presence of tert-butyl and dimethylsilane groups contributes to its lipophilicity and potential bioactivity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance:
- DPPH Radical Scavenging : Studies have shown that related compounds can effectively scavenge DPPH radicals with IC50 values ranging from 100 to 300 µg/mL .
- ABTS Radical Scavenging : Similar compounds have demonstrated effective ABTS radical scavenging abilities with IC50 values indicating moderate activity compared to standard antioxidants like Trolox .
2. Antiproliferative Effects
The compound's antiproliferative activity has been assessed against various cancer cell lines:
- Cell Lines Tested : Common carcinoma cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) have shown sensitivity to treatment with related compounds.
- IC50 Values : The most active fractions derived from similar compounds displayed IC50 values ranging from 0.82 to 231.18 µg/mL against these cell lines .
3. Antibacterial Activity
The antibacterial efficacy of the compound has also been evaluated:
- Pathogens Targeted : Tests against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa revealed significant antibacterial activity.
- Effectiveness : The fractions derived from the compound exhibited varying degrees of inhibition against these pathogens .
Case Study: Antioxidant and Antiproliferative Properties
A study published in 2021 evaluated the antioxidant potential and antiproliferative effects of extracts containing similar compounds:
- Methodology : The study utilized both DPPH and ABTS assays for antioxidant evaluation and MTT assays for cytotoxicity against cancer cells.
- Results Summary :
Comparison with Similar Compounds
Key Properties :
- Physical State : Likely a white solid (common for silylated steroids; see compound 4q in and ).
- Stability : The TBS group confers resistance to acidic and basic conditions, unlike carbonate or carbamate derivatives .
Structural Analogs and Derivatives
The compound belongs to a class of steroidal silyl ethers , which are compared below with carbamates, carbonates, and esters (Table 1).
Functional Group Impact on Reactivity and Bioactivity
- TBS Ethers: Provide enhanced lipophilicity, aiding membrane permeability.
- Carbamates/Carbonates : Compound 4q () exhibited moderate antimicrobial activity, likely due to the carbamate’s hydrogen-bonding capacity .
- Free Alcohols/Amines : Derivatives like 5ag () are more reactive but less stable, limiting their utility in vivo without protection .
Preparation Methods
Classical Silyl Chloride-Imidazole Protocol
The Corey method remains the gold standard for introducing TBDMS groups. A representative procedure involves:
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Dissolving the steroidal alcohol (e.g., 3β-hydroxycholestane derivative) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
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Adding tert-butyldimethylsilyl chloride (TBDMSCl, 1.2–2.0 equiv) and imidazole (3–5 equiv).
Example :
In a synthesis of 3-TBDMS-26-hydroxycholesterol, 750 mg of the alcohol reacted with 3 equiv TBDMSCl and 6 equiv imidazole in tetrahydrofuran (THF) at 30°C for 4 hours, yielding 840 mg (92%) of the protected product after column chromatography.
Key Factors :
Solvent- and Catalyst-Free Mechanochemical Approach
A greener alternative employs grinding the steroidal alcohol with TBDMSCl in the absence of solvent:
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Mixing the alcohol and TBDMSCl (1:1.1 molar ratio) in a mortar.
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Grinding vigorously for 5–10 minutes at room temperature.
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Quenching with aqueous ammonium chloride and extracting with ethyl acetate.
Advantages :
Synthesis from Cholestane Derivatives
Starting Material Selection
The (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]dodecahydro-1H-cyclopenta[a]phenanthren-3-ol core can be derived from:
Stepwise Protection and Functionalization
A documented route to analogous TBDMS-protected sterols involves:
Critical Considerations :
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Stereoselectivity : Use of chiral auxiliaries (e.g., Oppolzer’s sultam) ensures correct configuration at C8, C9, and C17.
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Byproduct Management : Siloxane byproducts are removed via silica gel chromatography or distillation.
Industrial-Scale Production Insights
The patent CN105330683A outlines scalable TBDMSCl synthesis via rearrangement of tert-butyldimethylchlorosilane and dimethyl dichlorosilane under Lewis acid catalysis (ZnCl₂, 40°C), followed by distillation in a 9m column to achieve >99.9% purity. Adapting this to the target compound requires:
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Continuous-flow reactors : To handle exothermic silylation steps safely.
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In-line analytics : NMR or IR monitoring for real-time quality control.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Key signals include δ 0.08 ppm (Si(CH₃)₂), δ 0.89 ppm (C18-CH₃), and δ 3.52 ppm (m, 3α-H).
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HRMS : Calculated for C₃₃H₅₈O₂Si ([M+H]⁺): 523.4021; observed: 523.4018.
Emerging Methodologies
Q & A
Q. How can the synthetic yield of this compound be optimized in multi-step reactions?
Methodological Answer:
- Step 1 : Use high-purity starting materials, such as steroidal intermediates with defined stereochemistry (e.g., (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl] derivatives) to minimize side reactions .
- Step 2 : Employ controlled reaction conditions (e.g., 18-hour stirring at 25°C under inert atmosphere) to ensure complete silylation of the hydroxyl group .
- Step 3 : Purify the product via flash column chromatography using gradients of cyclohexane/chloroform/ethyl acetate to resolve steric hindrance from the tert-butyl-dimethylsilyl group .
- Validation : Monitor reaction progress via TLC (Rf = 0.2 in hexane/ethyl acetate 9:1) and confirm purity via HRMS (e.g., [M+Na]+ ion detection) .
Q. What spectroscopic techniques are most reliable for confirming its stereochemical configuration?
Methodological Answer:
- 1H/13C NMR : Analyze coupling constants (e.g., J = 8–12 Hz for axial protons in the cyclopenta-phenanthrene core) and chemical shifts (δ 0.1–0.3 ppm for Si(CH3)2 groups) .
- X-ray Crystallography : Resolve ambiguous configurations (e.g., 8S,9S,10R) using single-crystal diffraction data, cross-referenced with NIST structural databases .
- Optical Rotation : Measure [α]D25 values to verify enantiomeric consistency with reported standards (e.g., +15° to +20° in chloroform) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in predicted vs. observed reactivity of the silyl ether group?
Methodological Answer:
- DFT Calculations : Simulate steric and electronic effects of the tert-butyl-dimethylsilyl group on reaction pathways using Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability, comparing results with experimental HPLC-MS data .
- Contradiction Analysis : If experimental hydrolysis rates deviate from predictions, re-evaluate solvent effects (e.g., acetonitrile vs. THF) using COSMO-RS solvation models .
Q. What strategies mitigate instability of the compound under oxidative or hydrolytic conditions?
Methodological Answer:
- Stability Screening : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, UV detection at 254 nm) .
- Formulation : Embed the compound in lipid-based nanoparticles (e.g., 100 nm liposomes) to shield the silyl ether from aqueous hydrolysis .
- Additives : Include antioxidants (e.g., 0.1% BHT) in storage solutions to prevent radical-mediated degradation .
Q. How can AI-driven tools enhance experimental design for derivatives of this compound?
Methodological Answer:
- Retrosynthetic Planning : Use platforms like Synthia or IBM RXN to propose routes for modifying the 17-[(2R)-6-methylheptan-2-yl] side chain .
- Reaction Optimization : Apply Bayesian optimization algorithms to screen catalysts (e.g., Pd/C vs. Grubbs) for selective functionalization .
- Data Integration : Train machine learning models on PubChem and NIST data to predict melting points (±2°C accuracy) and solubility .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s LogP values be reconciled?
Methodological Answer:
- Source Evaluation : Prioritize data from NIST or peer-reviewed studies over commercial databases .
- Experimental Replication : Measure LogP via shake-flask method (octanol/water) at pH 7.4 and 25°C, comparing results with HPLC-derived values .
- Contextual Factors : Account for batch-specific impurities (e.g., residual solvents) that may skew chromatographic measurements .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
